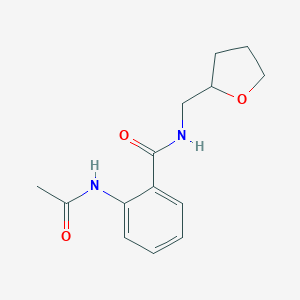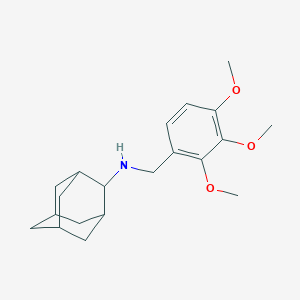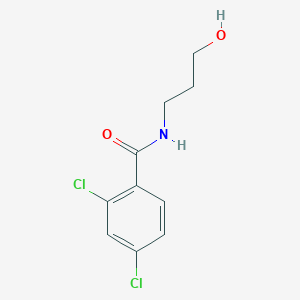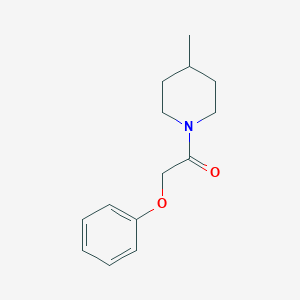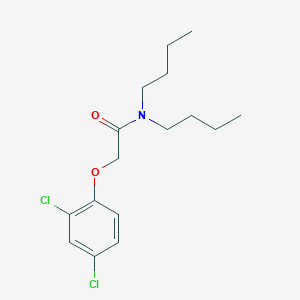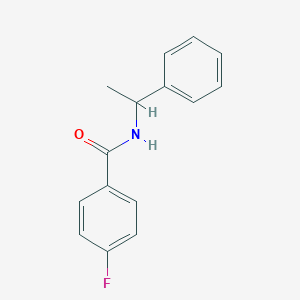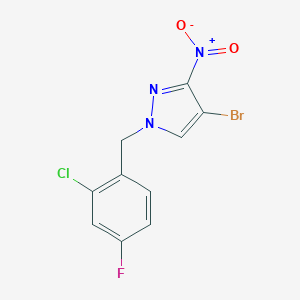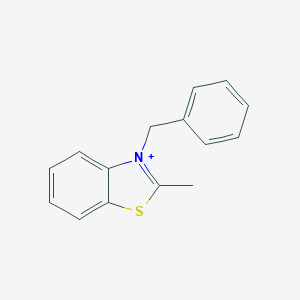![molecular formula C21H18N4O3S B261561 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazolopyrimidines, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes involved in the inflammatory, cancer, and viral pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been demonstrated to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, this compound has been demonstrated to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus.
実験室実験の利点と制限
One advantage of using 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid in lab experiments is its high potency and specificity. This compound has been shown to exhibit activity at low concentrations, making it a valuable tool for studying various biological pathways. Additionally, this compound has been demonstrated to have low toxicity, which is important for studying its potential applications in drug development. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid. One direction is to further elucidate its mechanism of action by identifying its molecular targets and pathways. Additionally, future research could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its potential as a drug candidate. Furthermore, this compound could be further explored for its potential applications in treating various diseases, such as cancer, inflammation, and viral infections.
合成法
The synthesis of 3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid involves a multi-step process. The starting material for the synthesis is 4-methylphenylhydrazine, which is reacted with ethyl acetoacetate to form a pyrazolone intermediate. The pyrazolone intermediate is then treated with phenyl isothiocyanate to form the pyrazolopyrimidine scaffold. Finally, the sulfanyl group is introduced using 3-mercaptopropionic acid to yield this compound.
科学的研究の応用
3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been demonstrated to have anti-viral activity against various viruses, including HIV, herpes simplex virus, and hepatitis B virus.
特性
分子式 |
C21H18N4O3S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
3-[5-(4-methylphenyl)-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H18N4O3S/c1-14-7-9-15(10-8-14)24-20(28)17-13-22-25(16-5-3-2-4-6-16)19(17)23-21(24)29-12-11-18(26)27/h2-10,13H,11-12H2,1H3,(H,26,27) |
InChIキー |
VHYZMGRBUKCWJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(=O)O)N(N=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(=O)O)N(N=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







